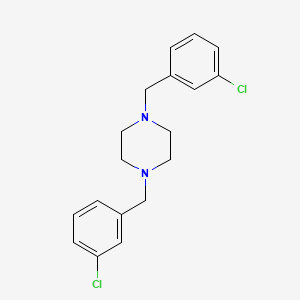
1,4-Bis(3-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-chlorobenzyl)piperazine is an organic compound with the molecular formula C18H20Cl2N2 It is a derivative of piperazine, where two 3-chlorobenzyl groups are attached to the nitrogen atoms of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-chlorobenzyl)piperazine typically involves the reaction of piperazine with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperazine+2(3-chlorobenzyl chloride)→this compound+2HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can also facilitate the reaction by dissolving the reactants and products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzyl groups can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding benzylpiperazine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Nucleophilic substitution: Products include substituted benzylpiperazine derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzylpiperazine derivatives without chlorine atoms.
Scientific Research Applications
1,4-Bis(3-chlorobenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving neurotransmitter uptake and receptor binding, particularly in the context of serotonin and dopamine systems.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or transporters. For example, it can inhibit the uptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to various physiological and behavioral effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)piperazine: A similar compound with only one 3-chlorobenzyl group attached to the piperazine ring.
1,4-Bis(4-chlorobenzyl)piperazine: A compound with two 4-chlorobenzyl groups attached to the piperazine ring.
Uniqueness
1,4-Bis(3-chlorobenzyl)piperazine is unique due to the specific positioning of the chlorine atoms on the benzyl groups, which can influence its chemical reactivity and biological activity. The presence of two 3-chlorobenzyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C18H20Cl2N2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,4-bis[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
TUXMWVHAGDOEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10950201.png)
![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950204.png)

![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950223.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950231.png)
![2-(4-chlorobenzyl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazole](/img/structure/B10950233.png)
![4-chloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10950237.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10950244.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10950245.png)
![6-(2,4-difluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10950249.png)
![1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid](/img/structure/B10950258.png)
![2-Amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10950261.png)
![N-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)furan-2-carboxamide](/img/structure/B10950265.png)
![1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10950266.png)
